molecular formula C10H13NS B1623448 2-Phenylthiomorpholine CAS No. 77082-31-6

2-Phenylthiomorpholine

Cat. No.: B1623448
CAS No.: 77082-31-6
M. Wt: 179.28 g/mol
InChI Key: SRYHBJDVLOEJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylthiomorpholine is a heterocyclic organic compound that contains a sulfur atom and a morpholine ring with a phenyl group attached to it. This unique structure has garnered interest due to its potential therapeutic and industrial applications.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory agent.

    Industry: Utilized in the production of polymers and other materials due to its unique chemical properties

Safety and Hazards

The safety information for 2-Phenylthiomorpholine indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

2-Phenylthiomorpholine is a derivative of phenylmorpholine . Compounds in this class, including this compound, primarily act as releasers of monoamine neurotransmitters . These neurotransmitters play crucial roles in transmitting signals in the nervous system. Some derivatives also act as agonists at serotonin receptors , and compounds with certain substitutions act as dopamine receptor agonists .

Mode of Action

As a monoamine neurotransmitter releaser, this compound likely interacts with monoamine transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission. As an agonist of certain receptors, it binds to these receptors and activates them, mimicking the action of the natural neurotransmitters .

Biochemical Pathways

This can include the dopaminergic, serotonergic, and noradrenergic pathways, which are involved in a wide range of physiological processes, including mood regulation, reward, and cognition .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action would be an increase in the activity of the neurotransmitter systems it affects. This could lead to changes in neuronal firing patterns and alterations in the functioning of the neural circuits in which these neurotransmitters play a role .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual (such as their health status, age, and genetic makeup), and external factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiomorpholine typically involves the reaction of morpholine with phenylthiol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of phenylthiol to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiomorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiomorpholine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

  • 2-Phenylmorpholine
  • 2-Phenyl-3-methylmorpholine (Phenmetrazine)
  • 2-Phenyl-3,4-dimethylmorpholine (Phendimetrazine)
  • 2-Phenyl-5-methylmorpholine (Isophenmetrazine)
  • 2-Phenyl-3-ethylmorpholine (Phenetrazine)

Uniqueness: 2-Phenylthiomorpholine is unique due to the presence of the sulfur atom in its structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s reactivity, binding affinity, and overall bioactivity .

Properties

IUPAC Name

2-phenylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYHBJDVLOEJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407436
Record name 2-phenylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77082-31-6
Record name 2-phenylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylthiomorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylthiomorpholine
Reactant of Route 2
2-Phenylthiomorpholine
Reactant of Route 3
2-Phenylthiomorpholine
Reactant of Route 4
2-Phenylthiomorpholine
Reactant of Route 5
2-Phenylthiomorpholine
Reactant of Route 6
2-Phenylthiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.